molecular formula C12H15NO3 B2963044 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 144537-22-4

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B2963044
CAS No.: 144537-22-4
M. Wt: 221.256
InChI Key: QYPIDESYIFBZDQ-UHFFFAOYSA-N
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Description

“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” is a chemical compound with the CAS Number: 144537-22-4 . It has a molecular weight of 221.26 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 8-methoxy-2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5 (2H)-one . The InChI code is 1S/C12H15NO3/c1-12(2)7-13-11(14)9-5-4-8(15-3)6-10(9)16-12/h4-6H,7H2,1-3H3,(H,13,14) .

It is a powder that is stored at room temperature . The compound’s country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Structural Analogues : Research conducted by Carpenter, Peesapati, and Proctor (1979) involved the synthesis of several compounds related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. They developed methods for creating bromo-compounds and explored their characteristics (Carpenter, Peesapati, & Proctor, 1979).
  • Conformational Analysis : Lachapelle and St-Jacques (1987) studied the conformation of 2,3,4,5-Tetrahydro-1-benzoxepin and its derivatives, providing insights into their structural behavior in different solvent systems (Lachapelle & St-Jacques, 1987).
  • Novel Ring Transformations : Stringer et al. (1984, 1985) explored the novel ring transformations of related benzazepine derivatives, contributing to the understanding of their structural dynamics and potential applications in chemical synthesis (Stringer et al., 1984, 1985).

Chemical Synthesis and Applications

  • Bridged-Ring Nitrogen Compounds : Lennon and Proctor (1979) reported on the synthesis of 2, 3, 4, 5-Tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine, offering a pathway for creating bridged-ring nitrogen compounds (Lennon & Proctor, 1979).
  • Antioxidant Activity Evaluation : Neochoritis et al. (2010) synthesized amino-1,5-benzoxazepines and evaluated them for antioxidant activity and lipid peroxidation inhibition, indicating potential pharmacological applications (Neochoritis et al., 2010).
  • Enantioselective Synthesis of Metabolites : Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites related to a vasopressin V2 receptor antagonist, highlighting the compound's significance in medicinal chemistry (Matsubara et al., 2000).

Advanced Material Development

  • Polymer Synthesis : Moustafid et al. (1991) reported on the electrosynthesis and spectroscopic characterization of polymers derived from methoxybenzene compounds, pointing to applications in material science (Moustafid et al., 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

8-methoxy-2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)7-13-11(14)9-5-4-8(15-3)6-10(9)16-12/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIDESYIFBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C(O1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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